Dehydration Kinetic Stability: 1,4-Sorbitan vs. 3,6-Sorbitan Toward Isosorbide on Solid Acid Catalysts
Under aqueous-phase, solid-acid-catalyzed conditions (H-ZSM-5, Si/Al = 25), the kinetic data show that 3,6-sorbitan, once formed, dehydrates to isosorbide 19 times more readily than 1,4-sorbitan [1]. Moreover, the formation rate constant of 3,6-sorbitan on H-ZSM-5 (Si/Al = 25) is approximately three times higher than that on H-Beta (Si/Al = 25) [1]. This 19-fold differential means that when the target compound (1,4-sorbitan) is employed as the starting material rather than a mixed sorbitan stream rich in the 3,6-isomer, the rate of undesired isosorbide formation is substantially reduced, prolonging the processing window for the selective synthesis of sorbitan fatty acid esters.
3,6-sorbitan = 19× faster
| Evidence Dimension | Relative dehydration rate constant to isosorbide |
|---|---|
| Target Compound Data | 1.0 (reference) |
| Comparator Or Baseline | 3,6-sorbitan = 19× faster than 1,4-sorbitan |
| Quantified Difference | 19-fold difference in dehydration rate |
| Conditions | Aqueous phase, H-ZSM-5 (Si/Al = 25) solid acid catalyst |
Why This Matters
Procurement of 1,4-sorbitan-dominant material minimizes isosorbide contamination and maximizes yield of the desired sorbitan ester intermediate in polysorbate manufacturing.
- [1] Luo, C.; Wang, S.; Liu, H. Insights into the Active Acid Sites for Isosorbide Synthesis from Renewable Sorbitol and Cellulose on Solid Acid Catalysts. Chem. Res. Chin. Univ. 2022, 38, 257–264. doi:10.1007/s40242-022-1499-x. View Source
